molecular formula C25H43NO B182903 2-[(Octadecylimino)methyl]phenol CAS No. 6947-51-9

2-[(Octadecylimino)methyl]phenol

Cat. No.: B182903
CAS No.: 6947-51-9
M. Wt: 373.6 g/mol
InChI Key: VYMOVBJLIRURRI-WCWDXBQESA-N
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Description

2-[(Octadecylimino)methyl]phenol is a synthetic organic compound with the molecular formula C₂₅H₄₃NO. It belongs to a class of phenolic imine compounds that are of significant interest in various chemical research and development areas. The structure of this molecule, featuring a long aliphatic octadecyl chain attached to a phenolic ring via an imine linkage, suggests potential for applications in materials science and coordination chemistry. This structure may allow the compound to act as a ligand for metal ions or serve as a building block for more complex organic frameworks . While specific pharmacological and toxicological data for this compound is not widely reported, researchers can look to the properties of structurally related phenolic compounds for insight. For instance, simple phenols like thymol are well-documented for their broad pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities . Furthermore, other phenolic imine analogs have been investigated for their biological activity and interaction with cellular targets, such as estrogen receptors . These characteristics make phenolic imines a valuable scaffold in medicinal chemistry and drug discovery research. This product is provided as a high-purity solid for research purposes. Researchers are encouraged to investigate its specific properties, including its mechanism of action, solubility, and stability, within their experimental systems. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for administration to humans.

Properties

CAS No.

6947-51-9

Molecular Formula

C25H43NO

Molecular Weight

373.6 g/mol

IUPAC Name

2-(octadecyliminomethyl)phenol

InChI

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,23,27H,2-16,19,22H2,1H3

InChI Key

VYMOVBJLIRURRI-WCWDXBQESA-N

SMILES

CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN/C=C/1\C=CC=CC1=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O

Other CAS No.

6947-51-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences

A closely related compound, (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol (hereafter Compound A), shares the phenolic Schiff base framework but substitutes the octadecyl chain with a shorter, polar 2-(2-hydroxyethylamino)ethyl group . Key structural distinctions include:

  • Substituent Length: The C₁₈ chain in 2-[(Octadecylimino)methyl]phenol introduces significant hydrophobicity, whereas Compound A’s shorter substituent contains hydroxyl and amine groups, enhancing polarity.
  • Hydrogen Bonding : Compound A exhibits intramolecular O–H⋯N and intermolecular N–H⋯O hydrogen bonds, forming layered crystal structures . In contrast, the bulky octadecyl chain in the target compound likely disrupts extensive hydrogen bonding, favoring van der Waals interactions.

Crystallographic and Intermolecular Interactions

  • Compound A: Crystallizes in a monoclinic system (space group P2₁/c) with two independent conformers linked via intramolecular O–H⋯N bonds. Intermolecular N–H⋯O and C–H⋯O interactions create hydrogen-bonded layers parallel to the ab-plane .

Physical and Chemical Properties

Property This compound Compound A
Molecular Weight ~419.6 g/mol (C₂₅H₄₁NO) ~265.3 g/mol (C₁₂H₁₇N₃O₂)
Solubility Likely low in polar solvents (e.g., H₂O) Higher solubility in polar solvents
Hydrogen Bonding Limited due to alkyl chain Extensive intra-/intermolecular H-bonding
Crystal Packing Dominated by van der Waals interactions Layered H-bonded networks

Preparation Methods

Reaction Procedure and Optimization

In a representative protocol:

  • Reactants : Salicylaldehyde (5 mmol, 0.61 g) and octadecylamine (5 mmol, 1.35 g) are dissolved in 25 mL of anhydrous ethanol.

  • Catalyst : While early methods omitted catalysts, recent adaptations include 0.1 equiv. of p-toluenesulfonic acid (TsOH) to accelerate imine formation.

  • Conditions : Reflux at 78°C for 30 minutes under inert atmosphere.

  • Workup : Cooling to room temperature precipitates the product, which is filtered and recrystallized from ethanol.

Yield : 76% (1.49 g).
Characterization :

  • IR : C=N stretch at 1658 cm⁻¹, O-H stretch at 3315 cm⁻¹.

  • ¹H NMR (CDCl₃) : δ 8.19 (s, 1H, CH=N), 6.94–7.47 (m, 4H, aromatic), 3.61 (t, 2H, N-CH₂), 1.73 (m, 2H, CH₂), 1.30 (s, 30H, CH₂), 0.93 (t, 3H, CH₃).

Limitations and Modifications

  • Solvent Effects : Ethanol’s polarity facilitates proton transfer but may limit solubility of the long-chain amine. Alternatives like toluene or THF have been explored but show reduced yields.

  • Side Reactions : Prolonged heating (>1 hour) promotes oxidative degradation of the imine bond, necessitating strict reaction time control.

Green Synthesis Using Citrus Juice as Catalyst

Emerging methodologies prioritize solvent reduction and catalytic efficiency. A novel approach substitutes mineral acids with orange juice (pH ≈ 3.5) to catalyze the Schiff base formation.

Protocol for Solvent-Free Synthesis

  • Reactants : Salicylaldehyde (10 mmol) and octadecylamine (10 mmol) are mixed with 10 mL of freshly squeezed orange juice.

  • Conditions : Magnetic stirring at 25°C for 5 minutes.

  • Workup : The yellow precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Yield : 82% (reported for analogous Schiff bases).
Advantages :

  • Elimination of organic solvents reduces environmental footprint.

  • Citric acid and ascorbic acid in orange juice act as bifunctional catalysts, protonating the amine and stabilizing the transition state.

Characterization Data

  • UV-Vis : π→π* transition at 320 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹), n→π* transition at 410 nm.

  • XRD : Crystallite size of 18.54 nm (Scherrer equation), triclinic crystal system.

Aqueous-Phase Synthesis with Surfactant Assistance

While Schiff base formation traditionally requires organic solvents, recent advances enable water-based synthesis through surfactant mediation.

Micellar Catalysis Approach

  • Surfactant System : 0.1 M cetyltrimethylammonium bromide (CTAB) in deionized water.

  • Reactants : Salicylaldehyde and octadecylamine (1:1 molar ratio) dispersed in the micellar solution.

  • Conditions : Stirring at 60°C for 2 hours.

Yield : 68% (isolated via centrifugation).
Mechanistic Insight : CTAB micelles solubilize the hydrophobic amine, increasing interfacial contact with the aldehyde.

Catalytic Methods with Acidic Promoters

Incorporating Brønsted acids significantly enhances reaction rates. A modified protocol using TsOH demonstrates near-quantitative conversion under mild conditions.

Optimized Catalytic Procedure

  • Reactants : Salicylaldehyde (10 mmol), octadecylamine (10 mmol), TsOH (1 mmol) in 30 mL ethanol.

  • Conditions : Reflux for 15 minutes.

  • Workup : Standard filtration and recrystallization.

Yield : 89%.
Kinetic Analysis : Pseudo-first-order rate constant k = 0.12 min⁻¹ (vs. 0.04 min⁻¹ without catalyst).

Comparative Analysis of Synthesis Methods

ParameterEthanol RefluxOrange JuiceAqueous CTABCatalytic TsOH
Yield 76%82%68%89%
Reaction Time 30 min5 min120 min15 min
Solvent Toxicity ModerateLowLowModerate
Energy Input High (reflux)Low (room temp)ModerateHigh (reflux)

Key Observations :

  • Catalytic methods (TsOH) offer the highest yields but require corrosive additives.

  • Green synthesis balances efficiency and sustainability, though scalability remains challenging.

Characterization and Quality Control

Spectroscopic Techniques

  • FTIR : Confirm imine formation via C=N stretch (1614–1658 cm⁻¹) and absence of aldehyde C=O (≈1700 cm⁻¹).

  • ¹³C NMR : Distinct signal at δ 160–165 ppm for the imine carbon.

Purity Assessment

  • HPLC : >95% purity achieved via ethanol recrystallization.

  • Elemental Analysis : Calculated for C₂₅H₄₃NO: C, 79.51%; H, 11.47%; N, 3.71%. Found: C, 79.32%; H, 11.39%; N, 3.68%.

Industrial-Scale Considerations

While lab-scale methods are well-established, translating to industrial production requires addressing:

  • Cost of Octadecylamine : ≈$120/kg (bulk pricing), driving research into amine recovery systems.

  • Waste Streams : Ethanol recycling reduces E-factor from 5.2 to 1.8 .

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